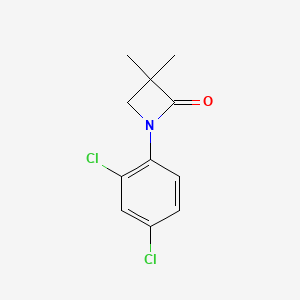

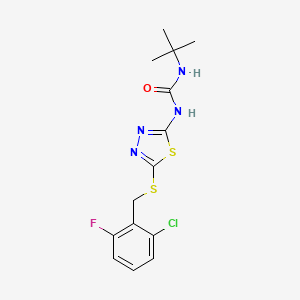

![molecular formula C12H18N2O B3018816 N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]but-2-ynamide CAS No. 2411261-68-0](/img/structure/B3018816.png)

N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]but-2-ynamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]but-2-ynamide" is a type of ynamide, which is a class of compounds characterized by a carbon-nitrogen triple bond adjacent to an amide functionality. Ynamides are versatile building blocks in organic synthesis, particularly in the construction of nitrogen-containing heterocycles such as pyrroles and indoles, which are prevalent in many biologically active molecules and pharmaceuticals .

Synthesis Analysis

The synthesis of complex molecules containing the ynamide moiety often involves catalytic processes. Gold-catalyzed cascade cyclizations have been developed to efficiently synthesize functionalized indeno[1,2-c]pyrroles from N-propargyl ynamides . Similarly, a switchable cyclization process using a gold catalyst can construct fully substituted pyrroles through a novel [1,2]-cyclopropyl migration . Dual gold catalysis has also been employed to convert various N-propargyl ynamides to bicyclic and tricyclic pyrroles . These methods highlight the role of gold catalysis in the regioselective formation of complex structures from ynamides.

Molecular Structure Analysis

The molecular structure of ynamides is crucial for their reactivity. The presence of the triple bond adjacent to the amide group allows for unique reactivity patterns, such as nucleophilic addition and cyclization reactions. The structure of the ynamide influences the outcome of these reactions, as seen in the formation of gold vinylidenes and the subsequent cyclization to produce pyrroles . The molecular structure also dictates the regioselectivity of reactions, as demonstrated in the synthesis of 1,4-dihydropyridines from N-allyl-ynamides .

Chemical Reactions Analysis

Ynamides participate in a variety of chemical reactions. They can undergo 1,3-dipolar cycloadditions with pyridinium ylides to form 2-aminoindolizines , and metal-free [2+2+2] cycloadditions with nitriles to synthesize fully substituted pyridines . These reactions showcase the versatility of ynamides in forming diverse heterocyclic structures. Additionally, ynamides can be used in gold-catalyzed formal [3+2]-dipolar cycloadditions to create fused imidazo-diazines and imidazo-pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of ynamides are influenced by their molecular structure. The electron-deficient nature of the ynamide moiety makes it reactive towards nucleophiles and suitable for cycloaddition reactions . The presence of substituents on the ynamide can affect its reactivity and the selectivity of the reactions it undergoes. For instance, the steric and electronic properties of substituents can influence the regioselectivity of cyclotrimerization processes . Furthermore, the crystal packing of related compounds, such as N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, demonstrates the importance of non-covalent interactions like C–H⋯N and π⋯π contacts, which could also be relevant in the solid-state properties of ynamides .

Wissenschaftliche Forschungsanwendungen

Synthesis of Nitrogen Heterocycles

- Ynamides like N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]but-2-ynamide are utilized in the synthesis of various nitrogen heterocycles. These compounds provide efficient access to substituted 2-aminoindolizines, which are useful precursors for more complex nitrogen heterocycles (Brioche, Meyer, & Cossy, 2015).

Catalytic Transformations

- In catalysis, these ynamides are employed as components in gold-catalyzed formal [3 + 2]-dipolar cycloadditions, leading to the formation of imidazo-fused heteroaromatics (Garzón & Davies, 2014).

Asymmetric Synthesis

- These compounds are also pivotal in asymmetric synthesis approaches. For example, they are used in the stereoselective synthesis of pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones through a nucleophilic addition-cyclization process (Han et al., 2019).

Exploring Chemical Reaction Space

- Ynamides are investigated for their potential as neutral three-atom components (TACs) in thermally induced intramolecular cycloaddition reactions, demonstrating an unexplored facet of their reactivity with applications in heterocyclic chemistry (Campeau, Pommainville, & Gagosz, 2021).

Synthesis of Functionalized Compounds

- Ynamides are used in the synthesis of functionalized compounds, such as allenamides, through Claisen rearrangement, which are useful for further synthetic transformations (Brioche, Meyer, & Cossy, 2013).

Metal-Catalyzed Reactions

- These ynamides participate in metal-catalyzed reactions, such as dual gold catalysis, to produce bicyclic and tricyclic pyrroles, highlighting their versatility in synthetic organic chemistry (Tokimizu et al., 2015).

Synthesis of Biologically Active Compounds

- The use of ynamides extends to the synthesis of compounds with significant biological activity. For instance, the cycloaddition of ynamides with azomethine ylides leads to the synthesis of spiro[pyrrolidin-2,3′-oxindoles] with potential antibacterial, antifungal, antimalarial, and antitubercular activities (Haddad et al., 2015).

Eigenschaften

IUPAC Name |

N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]but-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-2-3-12(15)13-11-6-7-14(9-11)8-10-4-5-10/h10-11H,4-9H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZAKXKNYXDFDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1CCN(C1)CC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

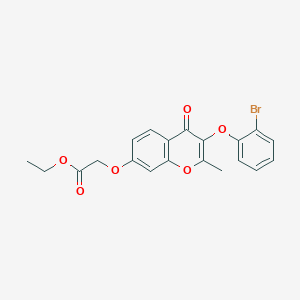

![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-azetidine](/img/structure/B3018734.png)

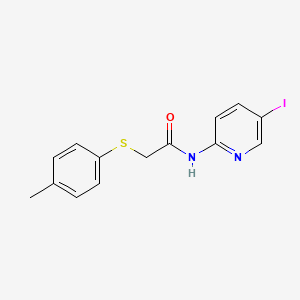

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3018735.png)

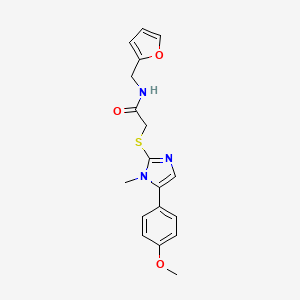

![6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3018736.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B3018738.png)

![Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate](/img/structure/B3018740.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B3018746.png)

![2-(2-Chloropropanoyl)-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile](/img/structure/B3018747.png)

![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3018750.png)

![N-(4-chlorophenyl)-3-(dimethylamino)-2-[(methoxyimino)methyl]acrylamide](/img/structure/B3018754.png)